Iron sorbitol
Overview
Description
Iron sorbitol is a compound known as this compound citric acid complex. It is a dextrin-stabilized intramuscular hematinic used primarily for the treatment of iron deficiency anemia. The compound is rapidly absorbed from the injection site and is stable in tissue fluids. It is designed to replenish storage iron in cases where oral iron supplements are not effective or feasible .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron sorbitol is synthesized by combining iron, sorbitol, and citric acid. The reaction involves the formation of a complex between iron (III) ions, sorbitol, and citric acid. The process typically requires controlled conditions to ensure the stability and efficacy of the final product. The exact reaction conditions, such as temperature and pH, are optimized to facilitate the formation of the this compound citric acid complex .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the precise mixing of iron salts, sorbitol, and citric acid under controlled conditions. The resulting complex is then stabilized with dextrin to enhance its stability and shelf life. The final product is subjected to rigorous quality control measures to ensure its safety and efficacy for medical use .
Chemical Reactions Analysis
Types of Reactions
Iron sorbitol undergoes various chemical reactions, including:
Oxidation: The iron (III) ions in this compound can participate in redox reactions, where they are reduced to iron (II) ions.
Complexation: The formation of the this compound citric acid complex is a key reaction, involving the coordination of iron (III) ions with sorbitol and citric acid.
Hydrolysis: Under certain conditions, the complex can undergo hydrolysis, leading to the release of iron ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the redox behavior of this compound.
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and other chelating agents can be used to investigate the stability of the iron complex.
pH Conditions: The stability of this compound is influenced by the pH of the solution, with optimal stability observed in slightly acidic to neutral conditions.
Major Products Formed
The primary product formed from the reactions of this compound is the this compound citric acid complex. In the presence of reducing agents, iron (II) ions may be generated. Hydrolysis of the complex can lead to the release of free iron ions, sorbitol, and citric acid .
Scientific Research Applications
Iron sorbitol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the coordination chemistry of iron complexes.
Biology: Investigated for its role in iron metabolism and its effects on cellular processes.
Medicine: Primarily used in the treatment of iron deficiency anemia, particularly in cases where oral iron supplements are ineffective.
Industry: Employed in the development of iron supplements and other pharmaceutical formulations
Mechanism of Action
The mechanism of action of Iron sorbitol involves the rapid absorption of the this compound citric acid complex from the injection site into the bloodstream. Once in the bloodstream, the complex releases iron ions, which are then bound to transferrin, a plasma protein that transports iron to various tissues. The iron is utilized for hemoglobin synthesis in the bone marrow and other metabolic processes. The stability of the complex ensures a controlled release of iron, minimizing the risk of toxicity .
Comparison with Similar Compounds
Similar Compounds
Iron Dextran: Another injectable iron supplement used for the treatment of iron deficiency anemia.
Ferric Carboxymaltose: A newer iron complex used for intravenous iron therapy.
Iron Sucrose: Commonly used for intravenous iron supplementation in patients with chronic kidney disease
Uniqueness of Iron sorbitol
This compound is unique due to its dextrin-stabilized formulation, which enhances its stability and absorption. Unlike some other iron supplements, this compound is rapidly absorbed and utilized by the body, making it an effective option for patients with iron deficiency anemia who cannot tolerate oral iron supplements .
Properties
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDUPUMWHYAJOR-SADXPQEKSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FeO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928274 | |
Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Density |
1.17-1.19 at 20 °C | |
Record name | IRON SORBITOL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brown colloidal solution | |
CAS No. |
62765-90-6, 1338-16-5 | |
Record name | Iron sorbitex [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062765906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRON SORBITOL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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